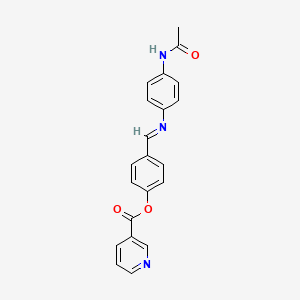

(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate typically involves the condensation reaction between 4-acetamidobenzaldehyde and 4-aminophenyl nicotinate. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the compound can lead to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate typically involves multi-step organic reactions. The initial steps may include the formation of the imine linkage through the reaction of 4-acetamidobenzaldehyde with a suitable amine or phenol derivative, followed by the addition of nicotinic acid or its derivatives.

Key Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by analyzing the chemical environment of hydrogen and carbon atoms.

- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

- Mass Spectrometry (MS) : Provides molecular weight and structural information.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported that related compounds demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation pathways. In silico docking studies have shown promising binding affinities to targets such as Aurora B kinase, which is crucial in cancer cell division.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, a series of nicotinic acid derivatives were synthesized, including compounds structurally related to this compound). These compounds were evaluated for their antimicrobial activity against a panel of pathogens. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting a potential for further development as antimicrobial agents .

Case Study 2: Anticancer Activity

A research article highlighted the synthesis and evaluation of novel hybrid compounds based on nicotine analogs, which included this compound derivatives. The study utilized computer-aided drug design methods to predict interactions with cancer-related proteins. The findings revealed that some compounds showed IC50 values in the micromolar range against human cancer cell lines, indicating their potential as anticancer therapeutics .

Mecanismo De Acción

The mechanism of action of (E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The exact molecular pathways involved depend on the specific biological target and the context of its application.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 2-(Anilinomethyl)phenol

Uniqueness

(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate is unique due to its specific structural features, such as the presence of both acetamido and nicotinate groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with biological targets.

Actividad Biológica

(E)-4-(((4-acetamidophenyl)imino)methyl)phenyl nicotinate is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a nicotinic acid moiety linked to an imine structure, which is further substituted with an acetamidophenyl group. This unique structure suggests potential interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including dipeptidyl peptidases, which play significant roles in metabolic processes and disease states . The inhibition of these enzymes can lead to altered physiological responses.

- Antimicrobial Activity : Research indicates that related compounds exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi . This suggests that this compound may also possess similar activities.

- Antitumor Effects : Some derivatives of nicotinic acid have been studied for their potential antitumor effects, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cells . The specific activity of this compound in cancer models remains to be fully elucidated.

Antimicrobial Activity

A study conducted on related compounds demonstrated moderate antimicrobial activity against various microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further exploration .

Antitumor Activity

In vitro studies have indicated that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. For instance, one study noted that certain derivatives significantly increased the levels of acetylated histones, leading to G1 cell cycle arrest in myelodysplastic syndrome models . This raises the possibility that the compound may exert similar effects.

Case Studies

- Dipeptidyl Peptidase Inhibition : A patent described the synthesis of compounds that inhibit dipeptidyl peptidases, which are implicated in various pathological conditions. The mechanism involved competitive inhibition at the enzyme's active site, leading to reduced substrate turnover .

- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of novel derivatives against clinical isolates. The results indicated that certain modifications to the core structure enhanced activity against resistant strains .

Data Tables

Propiedades

IUPAC Name |

[4-[(4-acetamidophenyl)iminomethyl]phenyl] pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3/c1-15(25)24-19-8-6-18(7-9-19)23-13-16-4-10-20(11-5-16)27-21(26)17-3-2-12-22-14-17/h2-14H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRAYWHBSQCDDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.